METHYL 2-[({4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}CARBOTHIOYL)AMINO]-4,5-DIMETHOXYBENZOATE
Overview
Description
Methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}CARBOTHIOYL)AMINO]-4,5-DIMETHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy(diphenyl)methyl group: This step involves the reaction of the piperidine derivative with diphenylmethanol in the presence of a suitable catalyst.
Attachment of the carbonothioyl group: This can be done by reacting the intermediate with a thiocarbonyl reagent under controlled conditions.
Formation of the benzoate group: This step involves the esterification of the intermediate with 4,5-dimethoxybenzoic acid in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonothioyl group can be reduced to a thiol group.
Substitution: The methoxy groups on the benzoate ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted benzoate derivatives.
Scientific Research Applications
Methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-[({4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}CARBOTHIOYL)AMINO]-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The hydroxy(diphenyl)methyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring and benzoate group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the piperidine ring and carbonothioyl group.
Diphenylmethanol derivatives: Share the hydroxy(diphenyl)methyl group but differ in other functional groups.
Uniqueness
Methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5-dimethoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the piperidine ring and carbonothioyl group sets it apart from other similar compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
methyl 2-[[4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioyl]amino]-4,5-dimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5S/c1-34-25-18-23(27(32)36-3)24(19-26(25)35-2)30-28(37)31-16-14-22(15-17-31)29(33,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,18-19,22,33H,14-17H2,1-3H3,(H,30,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRPAXQHXCGAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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